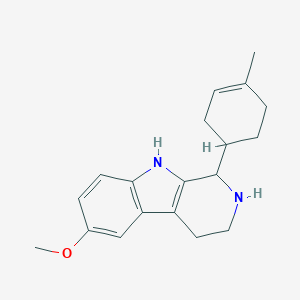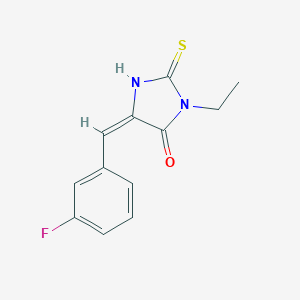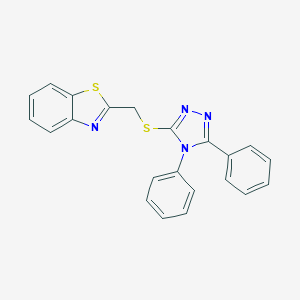
methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether, also known as harmane, is a naturally occurring beta-carboline alkaloid. It is found in various plants, including tobacco smoke, and has been shown to have various biological effects.
Applications De Recherche Scientifique
Harmane has been studied extensively for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The exact mechanism of action of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether is not fully understood, but it is believed to act on various receptors in the brain, including the dopamine and serotonin receptors. It has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
Harmane has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. It has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Harmane has several advantages for lab experiments, including its low toxicity and availability. However, it is important to note that methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether can be difficult to synthesize and purify, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether. One area of research is the potential use of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another area of research is the development of new synthesis methods for methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether, which can improve its availability and purity for lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of methyl 1-(4-methyl-3-cyclohexen-1-yl)-2,3,4,9-tetrahydro-1H-beta-carbolin-6-yl ether and its effects on the brain and body.
Méthodes De Synthèse
Harmane can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone. Another method involves the oxidation of harmine, a related beta-carboline alkaloid, using potassium permanganate.
Propriétés
Formule moléculaire |
C19H24N2O |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
6-methoxy-1-(4-methylcyclohex-3-en-1-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H24N2O/c1-12-3-5-13(6-4-12)18-19-15(9-10-20-18)16-11-14(22-2)7-8-17(16)21-19/h3,7-8,11,13,18,20-21H,4-6,9-10H2,1-2H3 |
Clé InChI |
CBURKUOQISWBOD-UHFFFAOYSA-N |
SMILES |
CC1=CCC(CC1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC |
SMILES canonique |
CC1=CCC(CC1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282588.png)
![2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282589.png)
![N-benzyl-2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282590.png)
![2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282591.png)
![2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282593.png)
![2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)
![N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B282599.png)


![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![N-(4-chlorophenyl)-2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282603.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)

![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)